molecular formula C26H26ClN7O2 B12468700 N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide

Cat. No.: B12468700
M. Wt: 504.0 g/mol
InChI Key: LESPGTZKKUCHOI-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core substituted with bis(4-methylphenyl)amino groups and a glycinamide moiety attached to a 3-chloro-4-methoxyphenyl group. The unique structure of this compound makes it an interesting subject for research in organic chemistry, materials science, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide typically involves multiple steps, starting with the preparation of the triazine core. The triazine core can be synthesized through a nucleophilic substitution reaction involving cyanuric chloride and 4-methylphenylamine. The resulting intermediate is then reacted with 3-chloro-4-methoxyaniline to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include controlling the temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide
  • **this compound

Uniqueness

The uniqueness of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide lies in its specific substitution pattern and the presence of both amino and glycinamide functionalities. This combination of features imparts unique chemical and biological properties to the compound, making it a valuable subject for research and development.

Properties

Molecular Formula

C26H26ClN7O2

Molecular Weight

504.0 g/mol

IUPAC Name

2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]-N-(3-chloro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C26H26ClN7O2/c1-16-4-8-18(9-5-16)30-25-32-24(33-26(34-25)31-19-10-6-17(2)7-11-19)28-15-23(35)29-20-12-13-22(36-3)21(27)14-20/h4-14H,15H2,1-3H3,(H,29,35)(H3,28,30,31,32,33,34)

InChI Key

LESPGTZKKUCHOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC(=C(C=C3)OC)Cl)NC4=CC=C(C=C4)C

Origin of Product

United States

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